(Z)-resveratrol
Overview
Description
Synthesis Analysis
The synthesis of (Z)-resveratrol and its analogs involves various chemical reactions, leveraging methods like the Wittig reaction and the decarbonylative Heck reaction. Recent advancements have enabled the creation of fluorinated derivatives of resveratrol, maintaining the 3,4',5-substitution pattern, to enhance its biological activity and evaluate its therapeutic potential against different cell lines (Moran et al., 2009). Additionally, a new synthesis approach has been developed, offering a 4-step synthesis with a 93% yield, demonstrating the efficiency and potential scalability of resveratrol production (Lara-ochoa et al., 2015).
Molecular Structure Analysis
Resveratrol exists in both trans- and cis-isomeric forms, with the (Z)-isomer (cis-resveratrol) being less stable and less common than the (E)-isomer (trans-resveratrol). The molecular structure of resveratrol is crucial for its biological activity, influencing its interaction with various molecular targets and enzymes. The structural analysis and characterisation of resveratrol and its analogs have led to a better understanding of their biological effects, such as anti-mitotic activity, by inhibiting tubulin polymerization and altering microtubule dynamics (Schneider et al., 2003).
Chemical Reactions and Properties
Resveratrol participates in various chemical reactions, including oxidation and interaction with free radicals, contributing to its antioxidant properties. For instance, resveratrol derivatives have been evaluated for their antioxidant activity, with some analogs showing enhanced reactivity towards free radicals compared to resveratrol itself. This activity is linked to the structural features of resveratrol, such as the presence and positioning of hydroxyl groups (Wang et al., 1999).
Physical Properties Analysis
The physical properties of resveratrol, including its solubility, stability, and bioavailability, are critical for its dietary and therapeutic applications. Resveratrol's low solubility in water and rapid metabolism limit its bioavailability, prompting research into nano-formulations and bioenhancers to improve its therapeutic efficacy. The stability of resveratrol is also a concern, as it can undergo isomerization and degradation under certain conditions, affecting its antioxidant capacity and health benefits (Pannu & Bhatnagar, 2019).
Chemical Properties Analysis
The chemical properties of resveratrol, particularly its interaction with molecular targets and signaling pathways, underpin its pharmacological effects. Resveratrol acts as a phytoestrogen, modulating estrogen receptors, and exhibits significant anti-inflammatory and anticancer activities by influencing various cellular mechanisms. These include the inhibition of cyclooxygenase enzymes, modulation of the sirtuin pathways, and effects on cell cycle and apoptosis regulation. The antioxidant and anti-inflammatory properties of resveratrol contribute to its potential in preventing chronic diseases, such as cardiovascular diseases and cancer (Gusman et al., 2001).
Scientific Research Applications
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Pharmaceutical Industry : In the pharmaceutical industry, ZnO nanoparticles can be used as an effective nanocarrier for conventional drugs due to their cost-effectiveness and benefits of being biodegradable and biocompatible .
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Cosmetics : ZnO nanoparticles are used in cosmetics due to their UV-blocking properties .
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Textile Industry : In the textile industry, ZnO nanoparticles are used for their antibacterial properties .
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Opto-electronics : ZnO nanoparticles are extensively used in opto-electronics because of their distinctive optical and chemical properties .
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Agriculture : ZnO nanoparticles have applications in agriculture, such as in the development of smart fertilizers .
properties
IUPAC Name |
5-[(Z)-2-(4-hydroxyphenyl)ethenyl]benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,15-17H/b2-1- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUKBXSAWLPMMSZ-UPHRSURJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\C2=CC(=CC(=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032002 | |
Record name | (Z)-Resveratrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7032002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (Z)-Resveratrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034118 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(Z)-resveratrol | |
CAS RN |
61434-67-1 | |
Record name | cis-Resveratrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61434-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Resveratrol, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061434671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (Z)-Resveratrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7032002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 61434-67-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RESVERATROL, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AUA0K06FSB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (Z)-Resveratrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034118 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
170 - 174 °C | |
Record name | (Z)-Resveratrol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034118 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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